1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone
Description
1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone is a fluorinated acetophenone derivative characterized by a phenyl ring substituted with an amino group at the 2-position and two trifluoromethyl (-CF₃) groups at the 4- and 6-positions.
Properties
IUPAC Name |
1-[2-amino-4,6-bis(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO/c1-4(18)8-6(10(14,15)16)2-5(3-7(8)17)9(11,12)13/h2-3H,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBCVRAJLJFLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1N)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline, followed by condensation with ethyl cyanoacetate and subsequent cyclization . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate the activity of these targets effectively. This modulation can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is the presence of two trifluoromethyl groups and an amino group on the aromatic ring. Below is a comparative analysis with structurally related acetophenones:
Table 1: Key Structural Features and Inferred Properties
Biological Activity
1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone is a fluorinated organic compound notable for its unique structural features, particularly the presence of two trifluoromethyl groups. These groups significantly influence the compound's chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 1-[2-amino-4,6-bis(trifluoromethyl)phenyl]ethanone
- Molecular Formula : C10H7F6NO
- Molecular Weight : 271.16 g/mol
The trifluoromethyl groups enhance lipophilicity and metabolic stability, which are critical for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl substituents increase binding affinity and selectivity towards these targets, facilitating modulation of various biological pathways.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:
- A study involving derivatives showed that compounds with trifluoromethyl groups demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- The unique three-dimensional structure provided by the trifluoromethyl groups may improve interactions with protein binding sites, enhancing therapeutic efficacy .
Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of branched-chain amino acid transaminases (BCATs), enzymes involved in amino acid metabolism linked to various cancers:
- High-throughput screening identified novel inhibitors based on similar structures that displayed potent cellular activity against BCATs .
Case Studies
Research Applications
The compound is being investigated for various applications:
- Pharmaceutical Development : Its structure allows for the synthesis of more complex molecules aimed at treating diseases through targeted molecular pathways.
- Biochemical Studies : It serves as a valuable tool in drug discovery due to its ability to modulate enzyme activities and receptor functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
